molecular formula C24H27NO7 B5026235 2-METHYLPROPYL 4-{4-[2-(4-METHOXYPHENYL)-2-OXOETHOXY]-4-OXOBUTANAMIDO}BENZOATE

2-METHYLPROPYL 4-{4-[2-(4-METHOXYPHENYL)-2-OXOETHOXY]-4-OXOBUTANAMIDO}BENZOATE

Cat. No.: B5026235
M. Wt: 441.5 g/mol
InChI Key: VTWDGQWUEHMBQQ-UHFFFAOYSA-N
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Description

This compound is characterized by its unique structure, which includes a 4-methoxyphenyl group, an oxoethoxy group, and a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYLPROPYL 4-{4-[2-(4-METHOXYPHENYL)-2-OXOETHOXY]-4-OXOBUTANAMIDO}BENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-methoxyphenylacetic acid with oxalyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-methylpropylamine to form the amide. The final step involves the esterification of the amide with 4-hydroxybenzoic acid under acidic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and solvents that facilitate the reaction steps can further improve the efficiency of the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-METHYLPROPYL 4-{4-[2-(4-METHOXYPHENYL)-2-OXOETHOXY]-4-OXOBUTANAMIDO}BENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-METHYLPROPYL 4-{4-[2-(4-METHOXYPHENYL)-2-OXOETHOXY]-4-OXOBUTANAMIDO}BENZOATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-METHYLPROPYL 4-{4-[2-(4-METHOXYPHENYL)-2-OXOETHOXY]-4-OXOBUTANAMIDO}BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The presence of the methoxyphenyl group can enhance its binding affinity to aromatic amino acid residues in the target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the methoxyphenyl and benzoate moieties allows for diverse interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

2-methylpropyl 4-[[4-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-oxobutanoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO7/c1-16(2)14-32-24(29)18-4-8-19(9-5-18)25-22(27)12-13-23(28)31-15-21(26)17-6-10-20(30-3)11-7-17/h4-11,16H,12-15H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTWDGQWUEHMBQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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